7-bromobenzo[de]thiochromen-3-yl acetate
Description
Properties
IUPAC Name |
(10-bromo-2-thiatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-4-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO2S/c1-8(16)17-12-7-18-13-6-5-11(15)9-3-2-4-10(12)14(9)13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATSBRXGKSDIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CSC2=C3C1=CC=CC3=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromobenzo[de]thiochromen-3-yl acetate typically involves the bromination of benzo[de]thiochromene followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The acetylation step involves reacting the brominated intermediate with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-bromobenzo[de]thiochromen-3-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiochromene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the acetate group to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 7-azidobenzo[de]thiochromen-3-yl acetate or 7-thiobenzo[de]thiochromen-3-yl acetate.
Oxidation: Formation of 7-bromobenzo[de]thiochromen-3-yl sulfoxide or sulfone.
Reduction: Formation of benzo[de]thiochromen-3-yl acetate or 7-bromobenzo[de]thiochromen-3-ol.
Scientific Research Applications
7-bromobenzo[de]thiochromen-3-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 7-bromobenzo[de]thiochromen-3-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and acetate group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of 7-bromobenzo[de]thiochromen-3-yl acetate with related compounds:
*Calculated based on molecular formula C₁₃H₉BrO₂S.
Key Observations:
- Substituent Effects: The acetate group at position 3 may confer faster hydrolysis kinetics compared to ethyl esters (e.g., ’s compound), due to the acetate’s smaller steric profile and higher electrophilicity .
- Bromine Reactivity: Bromine at position 7 in the thiochromen system may exhibit different reactivity compared to bromine in thiadiazoles (), where low yields in nucleophilic substitution (35%) suggest electronic deactivation by the thiadiazole ring .
Physicochemical and Application-Based Comparisons
- Lipophilicity: The acetate group in the target compound may enhance membrane permeability compared to ethyl esters or morpholine substituents, making it a candidate for pharmaceutical applications.
- Stability: Acetates are prone to enzymatic or basic hydrolysis, whereas ethyl esters () require stronger conditions (e.g., LiOH/THF), indicating tunable stability profiles .
- Applications: Brominated thiadiazoles () are precursors in photovoltaic materials, while brominated thiophenes () are intermediates in medicinal chemistry. The target compound’s fused thiochromen core may position it for use in optoelectronics or as a bioactive scaffold .
Q & A
Q. What are the standard synthetic routes for preparing 7-bromobenzo[de]thiochromen-3-yl acetate?
Methodological Answer:
- Palladium-catalyzed cross-coupling : A widely used method involves reacting brominated intermediates with aryl/heteroaryl amines or halides. For example, 7-bromo-2,3-dimethylbenzo[b]thiophene derivatives can undergo Buchwald-Hartwig coupling with substituted anilines or pyridines using Pd(OAc)₂ and ligands like rac-BINAP .
- Condensation reactions : Ethyl mercaptoacetate and brominated aldehydes (e.g., 3-bromo-2-fluorobenzaldehyde) can be condensed in acetonitrile with triethylamine as a base at 60°C, followed by purification via ethyl acetate extraction .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated in studies of related brominated thiophene derivatives .
- Spectroscopic methods :
- NMR : Analyze , , and spectra to verify substitution patterns and ester/acetate groups.
- Mass spectrometry : Confirm molecular weight (e.g., C₁₀H₉BrO₂S has a molecular ion peak at m/z 294.1).
- Chromatography : Use HPLC or GC-MS for purity assessment .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Control reaction parameters : Maintain precise temperature (e.g., 60°C for condensation reactions) and stoichiometric ratios of reagents (e.g., 1:1.1 ratio of bromoaldehyde to ethyl mercaptoacetate) .
- Document solvent systems : Use anhydrous acetonitrile or dichloromethane to avoid side reactions.
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., BINAP vs. Xantphos) to enhance cross-coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve solubility and reaction kinetics .
- Microwave-assisted synthesis : Explore reduced reaction times and higher yields under controlled microwave irradiation.
Q. How should researchers address contradictions in reported melting points or spectral data?
Methodological Answer:
- Cross-validate techniques : Combine X-ray crystallography with DFT calculations to resolve discrepancies in structural assignments .
- Replicate conditions : Reproduce synthesis and purification steps from conflicting studies to identify variables (e.g., recrystallization solvents affecting melting points).
Q. What methodologies are recommended for studying the compound’s biological interactions?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates to measure inhibition kinetics of target enzymes (e.g., kinases or proteases) .
- Receptor binding studies : Employ surface plasmon resonance (SPR) or radioligand binding assays to quantify affinity for biological targets .
- Computational docking : Perform molecular dynamics simulations to predict binding modes with proteins of interest.
Q. How can the compound’s stability under varying environmental conditions be assessed?
Methodological Answer:
- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–8 weeks, monitoring degradation via HPLC .
- Surface adsorption studies : Use quartz crystal microbalance (QCM) to evaluate interactions with indoor surfaces (e.g., glass, polymers) under controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
